Cas no 456-56-4 (Phenyl trifluoromethyl sulfide)
Phenyl trifluoromethyl sulfide Chemical and Physical Properties
Names and Identifiers
-
- phenyl trifluoromethyl sulfide
- Phenyl trifluoromethyl sulphide
- Trifluoromethyl phenyl sulphide~(Trifluoromethylthio)benzene~alpha,alpha,alpha-Trifluorothioanisole
- trifluoromethylsulfanylbenzene
- (Trifluoromethylthio)Benzene
- Trifluoromethyl phenyl thioether [(Trifluoromethyl)thio]benzene
- α,α,α-Trifluorothioanisole
- Trifluoromethyl phenyl thioether
- [(Trifluoromethyl)thio]benzene
- Trifluoromethylthiobenzene
- ((Trifluoromethyl)thio)benzene
- Benzene, [(trifluoromethyl)thio]-
- trifluoromethyl phenyl sulfide
- PHENYL(TRIFLUOROMETHYL)SULFANE
- YQQKTCBMKQQOSM-UHFFFAOYSA-N
- PubChem10400
- Phenyl trifluoromethylsulfide
- phenyl (trifluoromethyl) sulf
- SCHEMBL777056
- EINECS 207-270-0
- AKOS006222962
- alpha,alpha,alpha-Trifluorothioanisole
- FT-0632159
- W-106117
- DTXSID50196568
- MFCD00040839
- Phenyl trifluoromethyl sulfide, 98%
- CS-0130332
- 456-56-4
- WQ5SNM83PS
- AMY5199
- LS-13254
- A826870
- NS00044070
- [(Trifluoromethyl)sulfanyl]benzene
- [(Trifluoromethyl)sulfanyl]benzene #
- P1693
- DB-051327
- 207-270-0
- DTXCID90119059
- Phenyl trifluoromethyl sulfide
-
- MDL: MFCD00040839
- Inchi: 1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- InChI Key: YQQKTCBMKQQOSM-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC=CC=1
- BRN: 2043134
Computed Properties
- Exact Mass: 178.00600
- Monoisotopic Mass: 178.006405
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 25.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.249 g/mL at 25 °C(lit.)
- Boiling Point: 142 °C(lit.)
- Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- Refractive Index: n20/D 1.466(lit.)
- PSA: 25.30000
- LogP: 3.29850
- Solubility: Not determined
- Sensitiveness: Stench
Phenyl trifluoromethyl sulfide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16-S36-S36/37/39-S23
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- HazardClass:3
- PackingGroup:III
Phenyl trifluoromethyl sulfide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenyl trifluoromethyl sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001525-5g |
Phenyl trifluoromethyl sulfide |
456-56-4 | 98% | 5g |
£34.00 | 2022-02-28 | |
| Fluorochem | 001525-1g |
Phenyl trifluoromethyl sulfide |
456-56-4 | 98% | 1g |
£14.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1693-25G |
Phenyl Trifluoromethyl Sulfide |
456-56-4 | >97.0%(GC) | 25g |
¥1035.00 | 2023-09-07 | |
| TRC | P399545-50mg |
Phenyl Trifluoromethyl Sulfide |
456-56-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399545-100mg |
Phenyl Trifluoromethyl Sulfide |
456-56-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399545-500mg |
Phenyl Trifluoromethyl Sulfide |
456-56-4 | 500mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023709-1g |
Phenyl trifluoromethyl sulfide |
456-56-4 | 97% | 1g |
¥161 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023709-25g |
Phenyl trifluoromethyl sulfide |
456-56-4 | 97% | 25g |
¥1483 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023709-5g |
Phenyl trifluoromethyl sulfide |
456-56-4 | 97% | 5g |
¥458 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64610-1g |
Trifluoromethylthiobenzene |
456-56-4 | 1g |
¥178.0 | 2021-09-08 |
Phenyl trifluoromethyl sulfide Related Literature
-
Monika Horvat,Gregor Kodri?,Marjan Jereb,Jernej Iskra RSC Adv. 2020 10 34534
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Yunmin Zhu,Xueyi Luo,Huozhen Zhi,Youhao Liao,Lidan Xing,Mengqing Xu,Xiang Liu,Kang Xu,Weishan Li J. Mater. Chem. A 2018 6 10990
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3. Perfluoroalkyl derivatives of sulphur. Part XIII. The reaction of polyfluoromonoiodoalkanes with diethyl disulphide and of pentafluoroiodobenzene with bis(trifluoromethyl) disulphideR. N. Haszeldine,R. B. Rigby,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 2180
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Jorna Kalim,Thibaut Duhail,Thanh-Nghi Le,Nicolas Vanthuyne,Elsa Anselmi,Antonio Togni,Emmanuel Magnier Chem. Sci. 2019 10 10516
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Ranjana Bisht,Chabush Haldar,Mirja Md Mahamudul Hassan,Md Emdadul Hoque,Jagriti Chaturvedi,Buddhadeb Chattopadhyay Chem. Soc. Rev. 2022 51 5042
Additional information on Phenyl trifluoromethyl sulfide
Phenyl trifluoromethyl sulfide (CAS No. 456-56-4): A Comprehensive Overview
Phenyl trifluoromethyl sulfide, with the chemical formula C₆H₅CF₃S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure combines a phenyl ring with a trifluoromethyl group and a sulfur atom, making it a versatile intermediate in the synthesis of various complex molecules. This compound, identified by the CAS number 456-56-4, has garnered attention due to its unique properties and potential applications in medicinal chemistry and material science.
The< strong>phenyl trifluoromethyl sulfide molecule exhibits distinct electronic and steric characteristics that make it valuable in the design of pharmacophores. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, while the phenyl ring contributes to hydrophobic interactions and binding affinity. These features are particularly relevant in the development of drugs targeting receptors and enzymes in biological systems.
In recent years, researchers have explored the< strong>phenyl trifluoromethyl sulfide as a building block for more complex structures. Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its role in constructing thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The trifluoromethyl sulfide moiety can be further functionalized to introduce additional pharmacological effects, making it a promising candidate for drug discovery programs.
The< strong>CAS No. 456-56-4 designation ensures that researchers can reliably identify and source this compound for their experiments. Its stability under various conditions makes it suitable for both laboratory-scale synthesis and industrial applications. Moreover, advancements in synthetic methodologies have improved the efficiency of producing< strong>phenyl trifluoromethyl sulfide, reducing costs and environmental impact.
One of the most compelling aspects of< strong>phenyl trifluoromethyl sulfide is its potential in medicinal chemistry. The trifluoromethyl group is well-documented for its ability to modulate drug efficacy by influencing pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. By incorporating this group into drug candidates, researchers can optimize these parameters to enhance therapeutic outcomes. Additionally, the sulfur atom provides opportunities for further derivatization, allowing for the creation of diverse chemical libraries.
The< strong>phenyl trifluoromethyl sulfide molecule has also found applications beyond pharmaceuticals. In material science, its unique electronic properties make it useful in the development of organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as displays and sensors. The ability to fine-tune the properties of these materials by modifying their molecular structure is crucial for advancing technological capabilities.
In conclusion, CAS No. 456-56-4, representing< strong>Phenyl trifluoromethyl sulfide, is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its structural features offer numerous opportunities for innovation, making it a valuable asset in research and development efforts. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, solidifying its role as a cornerstone in modern chemistry.
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